5,5-Diphenyl-1,3,2,4,6,5-dithiatriazaphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diphenyl-1,3,2,4,6,5-dithiatriazaphosphine is a unique organophosphorus compound characterized by its distinctive structure, which includes both sulfur and nitrogen atoms in its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diphenyl-1,3,2,4,6,5-dithiatriazaphosphine typically involves the reaction of benzamidine with sulfur and phosphorus-containing reagents. One common method includes the reaction of benzamidine with S3N3Cl3, yielding 1-chloro-3,5-diphenyl-1,2,4,6-thiatriazine, which can be further processed to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Diphenyl-1,3,2,4,6,5-dithiatriazaphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
5,5-Diphenyl-1,3,2,4,6,5-dithiatriazaphosphine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 5,5-Diphenyl-1,3,2,4,6,5-dithiatriazaphosphine involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, allowing it to modulate redox states in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar sulfur-nitrogen ring structure and are known for their antimicrobial properties.
Imidazole Derivatives: These compounds have a similar nitrogen-containing ring structure and are widely used in pharmaceuticals.
Triazine Derivatives: These compounds, like 4,6-diphenyl-1,3,5-triazine, have similar applications in materials science and chemistry.
Uniqueness
5,5-Diphenyl-1,3,2,4,6,5-dithiatriazaphosphine is unique due to its combination of sulfur, nitrogen, and phosphorus atoms in a single ring structure
Properties
CAS No. |
76958-87-7 |
---|---|
Molecular Formula |
C12H10N3PS2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
5,5-diphenyl-1λ4,3-dithia-2,4,6-triaza-5λ5-phosphacyclohexa-1,4,6-triene |
InChI |
InChI=1S/C12H10N3PS2/c1-3-7-11(8-4-1)16(13-17-15-18-14-16)12-9-5-2-6-10-12/h1-10H |
InChI Key |
IALGZRLAAUEWQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P2(=NSN=S=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.